N-(2-Cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as CP-690,550, is a novel drug compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK family of enzymes involved in the regulation of immune responses.
Applications De Recherche Scientifique
Synthesis and Computational Studies
N-(2-Cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide and its derivatives have been synthesized through multi-component reactions, characterized using various techniques such as FT-IR, NMR, and X-ray diffraction, and investigated for their non-linear optical (NLO) properties and molecular docking analyses. These studies reveal potential applications in the development of materials with specialized optical properties and in drug design, particularly for anticancer activity through interactions with tubulin (R. Jayarajan et al., 2019).
Polyamide and Polyimide Synthesis
The compound has also played a role in the synthesis of rigid-rod polyamides and polyimides, contributing to the development of materials with excellent thermooxidative stability, solubility in polar solvents, and potential applications in high-performance and functional polymers (I. Spiliopoulos et al., 1998).
Metabolic Stability Enhancements
Modifications of similar compounds have been explored to reduce metabolism mediated by aldehyde oxidase (AO), enhancing the metabolic stability of drug candidates targeting the androgen receptor for treating castration-resistant prostate cancer (A. Linton et al., 2011).
Antimicrobial Applications
Compounds related to N-(2-Cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide have been synthesized and evaluated for their antimicrobial activities, highlighting the potential of these molecules in developing new antibiotic and antibacterial drugs (G. Ahmed, 2007).
Inhibitors of Met Kinase Superfamily
Research into similar compounds has led to the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating the potential for the development of targeted cancer therapies (Gretchen M. Schroeder et al., 2009).
Histone Deacetylase Inhibition
N-(2-Cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide derivatives have been designed and synthesized as selective histone deacetylase (HDAC) inhibitors, offering a promising approach for cancer treatment through modulation of gene expression (Nancy Z. Zhou et al., 2008).
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-10-13-3-1-2-4-14(13)21-17(22)16-9-15(19-11-20-16)12-5-7-23-8-6-12/h1-4,9,11-12H,5-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZRLJVMPVTMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.